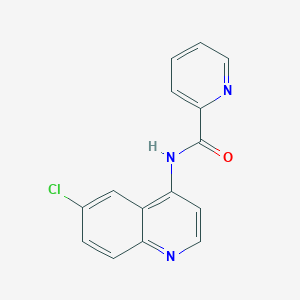

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide” is a chemical compound that has been noted for its potential therapeutic properties . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .

Synthesis Analysis

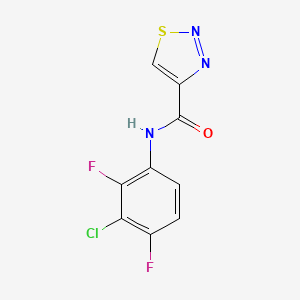

The synthesis of “this compound” and its derivatives has been reported in the literature . The compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The structures of all the compounds have been confirmed by FT-IR, NMR, and high-resolution mass spectra (HRMS) .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined on the basis of DFT calculations using B3LYP/6–311+ G (2d, p) functional, and compared with the X-ray diffraction data .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various methodologies. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as FT-IR, NMR, and HRMS . Moreover, an important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .

Scientific Research Applications

Molecular Energetics and Rotational Barriers

Pyridine carboxamides, including N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide, have been investigated for their molecular energetics, particularly focusing on amide rotational barriers. These studies have revealed substantial energetic differences between regioisomers, contributing to understanding the pharmacological activities of carboxamides. Dynamic nuclear magnetic resonance (NMR) and ab initio studies have shed light on the importance of amide rotations in biology and the energetics involved in these systems, highlighting variations in steric interactions and the role of pi electron donation and intramolecular hydrogen bonding in determining amide rotational barriers (Olsen et al., 2003).

Synthesis and Evaluation as Antipsychotic Agents

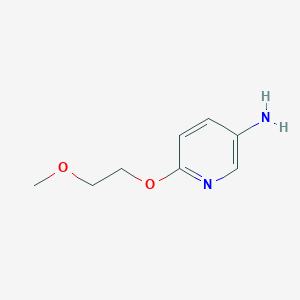

Research into heterocyclic carboxamides, structurally related to this compound, has explored their potential as antipsychotic agents. These studies involved the synthesis of various heterocyclic analogues and their evaluation in vitro for binding to dopamine and serotonin receptors, and in vivo for antipsychotic activity. This research has contributed to the identification of compounds with significant potential for the treatment of psychiatric disorders, demonstrating the versatility of carboxamides in drug development (Norman et al., 1996).

Fluorescence Quenching and Anion Sensing

The fluorescent properties of bisquinolinium derivatives of pyridine-2,6-dicarboxamide, including compounds structurally akin to this compound, have been examined for their potential in anion sensing. These studies have highlighted the ability of such compounds to undergo efficient fluorescence quenching in the presence of various anions, suggesting applications in the detection and quantification of anionic species in aqueous solutions. The research underscores the role of the carboxamide moiety in facilitating binding to anions through hydrogen bonding, demonstrating the utility of these compounds in sensor design (Dorazco‐González et al., 2014).

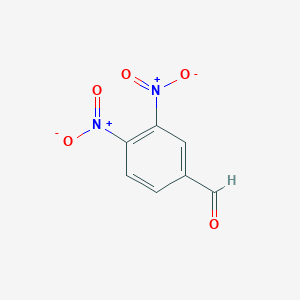

Carbamoylation of Electron-Deficient Nitrogen Heteroarenes

Innovative synthetic methodologies employing hydrazinecarboxamides for the carbamoylation of electron-deficient nitrogen heteroarenes have been developed. This research provides a new class of carbamoylating agents, facilitating the direct carbamoylation of compounds including quinolines and pyridines. Such advancements underscore the synthetic versatility of carboxamides and their potential in the synthesis of structurally diverse nitrogen-heteroaryl carboxamides with applications in medicinal chemistry and material science (He et al., 2017).

Mechanism of Action

Target of Action

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide, also known as N-(6-chloroquinolin-4-yl)picolinamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. . Quinoline derivatives, which include this compound, have been noted for their therapeutic properties, such as antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Mode of Action

. This suggests that this compound might interact with its targets in a similar manner.

Pharmacokinetics

. This suggests that this compound might have favorable bioavailability.

Action Environment

. This suggests that the action of this compound might be influenced by its chemical environment.

Properties

IUPAC Name |

N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-10-4-5-12-11(9-10)13(6-8-18-12)19-15(20)14-3-1-2-7-17-14/h1-9H,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKONJZDPPRJMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)

![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)

![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)